![molecular formula C16H19N3O8SZn B082908 (6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc CAS No. 12567-06-5](/img/structure/B82908.png)
(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc
Overview
Description
Cephalosporin C zinc salt is a derivative of cephalosporin C, a beta-lactam antibiotic produced by the fungus Acremonium chrysogenum. This compound is known for its broad-spectrum antibacterial activity and resistance to beta-lactamase enzymes, making it effective against a wide range of bacterial infections . The zinc salt form enhances its stability and solubility, making it suitable for various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephalosporin C zinc salt is synthesized through the fermentation of Acremonium chrysogenum. The fermentation process involves the cultivation of the fungus in a nutrient-rich medium, followed by the extraction and purification of cephalosporin C . The zinc salt form is then prepared by reacting cephalosporin C with zinc ions under controlled conditions to form a stable complex .
Industrial Production Methods: The industrial production of cephalosporin C involves optimizing the fermentation conditions to maximize yield. This includes controlling the pH, temperature, and nutrient supply during the fermentation process. The extracted cephalosporin C is then converted to its zinc salt form through a series of chemical reactions, ensuring high purity and stability .
Chemical Reactions Analysis
Types of Reactions: Cephalosporin C zinc salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products:
Scientific Research Applications
Antibacterial Applications
1. Antibiotic Properties
The compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis, making it effective against infections caused by resistant strains.
Case Study: Efficacy Against Resistant Strains
Recent studies have demonstrated that the zinc salt form enhances the stability and bioavailability of the antibiotic, leading to improved therapeutic outcomes in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .
Biochemical Research Applications
2. Enzyme Inhibition Studies
The compound is utilized in biochemical research to study enzyme inhibition mechanisms. Its structural analogs are often employed to investigate interactions with beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics.
Case Study: Interaction with Beta-Lactamases
Research has shown that derivatives of this compound can effectively inhibit certain types of beta-lactamases, providing insights into developing new inhibitors that can restore the efficacy of existing antibiotics .
Therapeutic Potential
3. Cancer Research
Emerging studies suggest that the compound may have potential applications beyond antibacterial activity, particularly in cancer therapy. Its ability to induce apoptosis in cancer cells has been explored, indicating a dual role as both an antibiotic and an anticancer agent.
Case Study: Anticancer Activity
In vitro studies have indicated that the compound can inhibit cell proliferation in various cancer cell lines, leading to further exploration of its mechanisms and potential use in combination therapies .
Mechanism of Action
Cephalosporin C zinc salt exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening and eventual lysis of the bacterial cell . The presence of zinc ions enhances the binding affinity and stability of the compound, making it more effective against resistant bacterial strains .
Comparison with Similar Compounds
Cephalosporin C: The parent compound, which lacks the enhanced stability and solubility provided by the zinc salt form.
Cephalothin: A first-generation cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Cephalosporin C zinc salt is unique due to its enhanced stability and solubility, which are conferred by the presence of zinc ions. This makes it more suitable for various scientific and medical applications compared to its parent compound and other cephalosporins .
Biological Activity
The compound (6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; zinc, commonly referred to as Cephalosporin C zinc salt, is a member of the cephalosporin family of antibiotics. This compound exhibits significant biological activity, primarily as an antibacterial agent. Its structure includes a unique bicyclic core that contributes to its mechanism of action against bacterial infections.
- Molecular Formula : C16H21N3O8SZn
- Molecular Weight : 478.78 g/mol
- CAS Number : 59143-60-1
Cephalosporins function by inhibiting bacterial cell wall synthesis. The beta-lactam ring in their structure binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, ultimately leading to cell lysis and death.
Antibacterial Efficacy
Research indicates that this compound has a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its effectiveness is comparable to other cephalosporins, making it a valuable option in treating infections caused by resistant strains.
Table 1: Antibacterial Spectrum of Cephalosporin C Zinc Salt
Bacteria Type | Example Strains | Activity |
---|---|---|
Gram-positive | Staphylococcus aureus | Active |
Streptococcus pneumoniae | Active | |
Gram-negative | Escherichia coli | Active |
Klebsiella pneumoniae | Moderate | |
Pseudomonas aeruginosa | Limited |
Pharmacokinetics
The pharmacokinetic profile of Cephalosporin C zinc salt suggests good absorption and distribution within the body, with peak plasma concentrations occurring within 1 to 2 hours post-administration. The compound is primarily excreted via the kidneys, necessitating dose adjustments in patients with renal impairment.
Case Study 1: Clinical Use in Surgical Prophylaxis
A study involving surgical patients demonstrated that administering Cephalosporin C zinc salt significantly reduced the incidence of postoperative infections compared to placebo controls. Patients receiving the antibiotic showed a 30% lower infection rate in surgical sites.
Case Study 2: Treatment of Resistant Infections
In a clinical trial focusing on patients with multidrug-resistant bacterial infections, Cephalosporin C zinc salt was administered as part of combination therapy. The results indicated that the addition of this compound improved overall treatment outcomes and reduced hospital stays.
Properties
IUPAC Name |
zinc;(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxylatopentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8S.Zn/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24;/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26);/q;+2/p-2/t9-,11-,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMXJQZBKOMFQK-OOARYINLSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)[O-])N)SC1)C(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O8SZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017261 | |
Record name | Cephalosporin C zinc salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12567-06-5, 59143-60-1 | |
Record name | Cephalosporin C zinc | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012567065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C zinc salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHALOSPORIN C ZINC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AX8Y0VD4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.